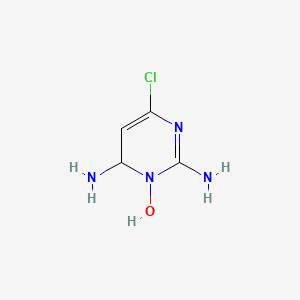

2,6-Diamino-4-chloropyrimidin-1(6H)-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydroxy-4H-pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,3,10H,6H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQCILYGGHOZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N(C1N)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661775 | |

| Record name | 2,6-Diamino-4-chloropyrimidin-1(6H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-37-6 | |

| Record name | 2,6-Diamino-4-chloropyrimidin-1(6H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2,6 Diamino 4 Chloropyrimidin 1 6h Ol and Its Precursors

Precursor Synthesis: 2,4-Diamino-6-chloropyrimidine

The primary and most established route to obtaining 2,4-Diamino-6-chloropyrimidine is through the chemical modification of 2,4-Diamino-6-hydroxypyrimidine (B22253). This transformation is a cornerstone in the synthesis of various biologically active molecules.

Chlorination Reactions of 2,4-Diamino-6-hydroxypyrimidine

The conversion of 2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine is predominantly achieved through chlorination using phosphorus oxychloride (POCl₃). mdpi.comquestjournals.org This reaction effectively replaces the hydroxyl group at the 6-position of the pyrimidine (B1678525) ring with a chlorine atom.

In a typical laboratory procedure, 2,4-Diamino-6-hydroxypyrimidine is heated in an excess of phosphorus oxychloride. mdpi.com The reaction mixture is maintained at an elevated temperature, often around 97-105°C, for several hours to ensure complete conversion. mdpi.compatsnap.com Following the reaction, the excess phosphorus oxychloride is removed, often by distillation, and the reaction is carefully quenched. patsnap.com The quenching is a critical step and is typically performed by slowly adding the reaction mixture to ice water or an alcohol like ethanol. mdpi.compatsnap.com The use of alcohol for quenching is considered a safer alternative to water. patsnap.comgoogle.com The product, 2,4-Diamino-6-chloropyrimidine, is then isolated from the mixture, often as a hydrochloride salt, which can be neutralized to obtain the free base. patsnap.comgoogle.com

Process Optimization for Enhanced Reaction Efficiency and Product Recovery

Given the industrial importance of 2,4-Diamino-6-chloropyrimidine, significant efforts have been directed towards optimizing its synthesis to improve yield, reduce costs, and enhance safety. patsnap.compatsnap.com

One area of optimization involves the initial synthesis of the hydroxypyrimidine precursor. The pH adjustment after the cyclization reaction is crucial; using acetic acid to bring the pH to 7 has been shown to significantly improve the yield by preventing the product from forming a water-soluble hydrochloride salt. patsnap.com

For the chlorination step, process improvements focus on the work-up procedure. Instead of quenching with large volumes of water and neutralizing with alkali, which generates significant wastewater and can lead to low extraction efficiency, alternative methods have been developed. patsnap.com One such method involves quenching the reaction with an alcohol (e.g., ethanol, methanol) to form phosphate (B84403) esters, which have lower boiling points than phosphoric acid and are easier to handle. patsnap.comgoogle.com Following the quench, a dispersant with lower polarity, such as ethyl acetate (B1210297) or acetone, is added to precipitate the product as its hydrochloride salt. patsnap.comgoogle.com This method improves the recovery rate to over 70%, with some processes reporting recovery as high as 82%. google.com Further optimization includes the use of catalysts like diisopropylethylamine during the chlorination with POCl₃ to improve reaction efficiency. patsnap.com

Table 1: Comparison of Chlorination Procedures

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Quenching Agent | Ice Water mdpi.com | Alcohols (e.g., Ethanol) patsnap.comgoogle.com |

| Product Isolation | Extraction with organic solvent after neutralization patsnap.com | Precipitation as hydrochloride salt using a dispersant google.com |

| Reported Yield | Can be low due to extraction inefficiency patsnap.com | High recovery, up to 82% google.com |

| Safety/Environmental | Generates large amounts of phosphorus wastewater patsnap.com | Safer quenching; phosphate esters can be recovered google.com |

N-Oxidation Reactions for the Formation of 2,6-Diamino-4-chloropyrimidin-1(6H)-ol (Pyrimidin-1-oxide)

The conversion of 2,4-Diamino-6-chloropyrimidine to its N-oxide derivative is the pivotal step in forming the title compound. This transformation introduces an oxygen atom onto one of the ring nitrogen atoms, significantly altering the electronic properties of the pyrimidine ring.

Selection and Application of Oxidizing Reagents

A variety of oxidizing agents have been successfully employed for the N-oxidation of 2,4-Diamino-6-chloropyrimidine. The choice of reagent can influence reaction conditions, yield, and scalability.

Commonly used oxidizing agents include:

m-Chloroperoxybenzoic acid (m-CPBA) : This is a widely used peroxy acid for N-oxidation. google.com The reaction is typically carried out by dissolving 2,4-diamino-6-chloropyrimidine in a suitable solvent, such as alcohol, cooling the solution, and then adding m-CPBA. The process yields the N-oxide, which is a key intermediate in the synthesis of the pharmaceutical agent Minoxidil. google.com

Hydrogen Peroxide with a Catalyst : A novel and industrially scalable method utilizes hydrogen peroxide (H₂O₂) in the presence of a sodium tungstate (B81510) catalyst. questjournals.org This reaction is performed in methanol (B129727) under reflux conditions and provides a high yield (92%) of the N-oxide product. questjournals.org This method is advantageous for large-scale production due to the availability and lower cost of the reagents. questjournals.org Other systems, such as hydrogen peroxide with trifluoroacetic acid, have also been reported. questjournals.org

Magnesium Monoperoxyphthalate (MMPP) : This reagent offers an alternative route for the oxidation. The reaction is carried out in a lower alkanol solution, like methanol or ethanol, at a temperature between room temperature and the solvent's boiling point, yielding the N-oxide in good purity for subsequent steps. googleapis.comgoogle.com

Table 2: Oxidizing Agents for N-Oxidation of 2,4-Diamino-6-chloropyrimidine

| Oxidizing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Alcohol | Effective and widely cited in literature. google.com | , google.com |

| Hydrogen Peroxide / Sodium Tungstate | Methanol | High yield (92%), suitable for industrial scale. questjournals.org | questjournals.org |

| Magnesium Monoperoxyphthalate (MMPP) | Methanol or Ethanol | Provides product in high purity for subsequent reactions. googleapis.com | googleapis.com |

Regiochemical Considerations in N-Oxide Formation

The pyrimidine ring in 2,4-diamino-6-chloropyrimidine has two nitrogen atoms (at positions 1 and 3) that could potentially undergo oxidation. The formation of this compound specifically requires oxidation at the N(1) position.

Studies on the metabolic N-oxygenation of various 2,4-diamino-6-substituted pyrimidines have shown that the formation of 3-N-oxides is common. nih.gov However, in the chemical synthesis targeting intermediates for drugs like Minoxidil, the desired product is the 1-N-oxide (which exists in tautomeric equilibrium with the 1-ol form). The synthetic procedures using reagents like m-CPBA or catalyzed hydrogen peroxide on 2,4-diamino-6-chloropyrimidine are reported to yield the 2,6-diamino-4-chloropyrimidine-1-oxide. questjournals.orggoogle.com The electron-donating amino groups at positions 2 and 4 influence the electron density of the ring nitrogens, directing the oxidation. The electron-withdrawing effect of the N-oxygen atom in the resulting N-oxide activates the chlorine atom at the 6-position towards nucleophilic substitution, a key property utilized in subsequent synthetic steps. questjournals.orgacs.org

Advanced Synthetic Strategies and Catalytic Approaches for Pyrimidine Core Construction

Beyond the classical synthesis routes, modern organic chemistry has developed innovative and efficient methods for constructing the pyrimidine core itself. These advanced strategies often employ catalysis and multi-component reactions to build the heterocyclic ring with various substituents in a single step.

For instance, iridium-catalyzed multicomponent synthesis allows for the assembly of pyrimidines from amidines and up to three different alcohols. bohrium.commdpi.com This method proceeds through a series of condensation and dehydrogenation steps, offering high regioselectivity and the ability to create highly substituted pyrimidines. bohrium.com

Other catalytic systems have also been explored. Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to functionalized pyrimidines. organic-chemistry.org Similarly, iron-catalyzed reactions have been developed. mdpi.com Microwave-assisted synthesis using basic alumina (B75360) as a catalyst represents an environmentally friendly approach, significantly reducing reaction times and eliminating the need for solvents. researchgate.net These advanced methods showcase the ongoing evolution of pyrimidine synthesis, aiming for greater efficiency, sustainability, and molecular diversity. organic-chemistry.orgacs.org

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

The chloro-substituent at the C4-position of the 2,6-diaminopyrimidine scaffold serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The N-oxide moiety in the target compound can influence the reactivity of the chloropyrimidine ring. N-oxidation of chloropyridines has been shown to activate the ring towards chlorine replacement due to the electron-withdrawing effect of the N-oxygen atom. questjournals.org This enhanced reactivity can be advantageous in cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the elaboration of the 2,6-diamino-4-chloropyrimidine scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4-position.

Research has demonstrated the successful Suzuki-Miyaura coupling of various chloropyrimidines. For instance, the coupling of 2,4-dichloropyrimidine (B19661) with arylboronic acids has been optimized to achieve high regioselectivity for substitution at the C4 position. mdpi.com Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those with basic amino groups that can often inhibit the catalyst. organic-chemistry.org The use of ligands such as dialkylbiphenylphosphines has shown promise in these transformations. organic-chemistry.org

A general protocol for the Suzuki-Miyaura coupling of unprotected 6-chloropurines, which share structural similarities with the target pyrimidine, has been established in aqueous media using Na₂PdCl₄ and a water-soluble fluorenylphosphine ligand. nih.gov This suggests the feasibility of applying similar conditions to 2,6-diamino-4-chloropyrimidine derivatives.

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂ | Dialkylbiphenylphosphine | - | - | 99 | organic-chemistry.org |

| 5-amino-2-chloropyridine | 2,6-dimethylphenylboronic acid | Pd(OAc)₂ | Dialkylbiphenylphosphine | - | - | 82 | organic-chemistry.org |

| Unprotected 6-chloropurines | Arylboronic acids | Na₂PdCl₄ | cataCXium F sulf | - | Water/n-butanol | Efficient | nih.gov |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing a diverse range of amino-substituted pyrimidines from the 2,6-diamino-4-chloropyrimidine scaffold.

The development of various generations of catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides. wikipedia.orgrug.nl Ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) were among the first to show broad utility, particularly for coupling primary amines. wikipedia.org More advanced ligands such as BrettPhos have enabled the amination of aryl mesylates and the selective monoarylation of primary amines with aryl chlorides. rug.nl

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and functional group tolerance. The reaction is typically carried out in an inert atmosphere.

| Aryl Halide | Amine | Catalyst System (Precursor + Ligand) | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl bromides | Primary amines | Pd(0) + BINAP or DPPF | NaO-t-Bu | Toluene | First reliable extension to primary amines | wikipedia.org |

| Aryl chlorides | Primary amines | Pd(OAc)₂ + BrettPhos | - | - | Selective monoarylation | rug.nl |

| Aryl mesylates | Various amines | Pd(OAc)₂ + BrettPhos | - | - | Coupling of aryl mesylates | rug.nl |

Multi-Component Reaction Sequences for Diversified Pyrimidine Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are highly atom-economical and offer a rapid route to diverse chemical libraries. While the direct synthesis of this compound via a multi-component reaction has not been explicitly reported, the principles of MCRs can be applied to generate the core pyrimidine structure, which can then be further functionalized.

A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. By strategically choosing the starting components, it is possible to introduce the desired substitution pattern.

One notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable and regioselective route to highly substituted pyrimidines. organic-chemistry.orgnih.gov While this method does not directly yield the N-oxide, the resulting pyrimidine could potentially undergo subsequent N-oxidation.

Another approach involves the one-pot, multi-component reaction of 6-aminouracils or 6-aminothiouracils with aldehydes and CH-acids to produce fused pyridopyrimidine derivatives. nih.govresearchgate.net Although this leads to a different heterocyclic system, it highlights the potential of using substituted pyrimidine precursors in MCRs to build molecular complexity.

The synthesis of novel tetrazolo[1,5-a]pyrimidine-6-carbonitriles has been achieved through a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com This demonstrates the versatility of MCRs in constructing diverse pyrimidine-based scaffolds.

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Amidines, Alcohols (up to 3) | PN₅P-Ir-pincer complex | Substituted Pyrimidines | Regioselective, sustainable, yields up to 93% | organic-chemistry.orgnih.gov |

| 6-Aminouracils/thiouracils, Terephthalaldehyde, CH-acids | EtOH, reflux | Bis-pyridopyrimidines | Catalyst-free, mild conditions | nih.govresearchgate.net |

| Aldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | Triethylamine, DMF | Tetrazolo[1,5-a]pyrimidines | One-pot synthesis of novel heterocycles | mdpi.com |

The synthesis of the target compound, this compound, can be achieved through the N-oxidation of 2,6-diamino-4-chloropyrimidine. A reported method involves the oxidation of 2,6-diamino-4-chloropyrimidine with m-chloroperbenzoic acid in an alcohol solvent at low temperatures, followed by treatment with sodium hydroxide. Another effective method utilizes sodium tungstate as a catalyst with hydrogen peroxide as the oxidant in methanol under reflux conditions, which is described as a novel and industrially scalable process. questjournals.org A patent also describes the use of magnesium monoperoxyphthalate for this N-oxidation. google.com

Chemical Transformations and Derivatization Strategies for the 2,6 Diamino 4 Chloropyrimidin 1 6h Ol Scaffold

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying this scaffold. The electron-withdrawing nature of the pyrimidine ring nitrogens and the N-oxide group facilitates the attack of nucleophiles at this position. This reactivity is a widely exploited strategy for introducing a range of functional groups and building molecular complexity. The general mechanism for SNAr reactions is typically considered a two-step addition-elimination process via a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism. nih.gov

The displacement of the C4-chloro substituent by various amine nucleophiles is a primary method for the structural diversification of the 2,6-diamino-4-chloropyrimidine scaffold. This reaction allows for the introduction of primary and secondary, aliphatic and aromatic amines, leading to a wide array of 4,6-diaminopyrimidine (B116622) derivatives.

A notable example is the reaction of 2,6-diamino-4-chloro-pyrimidine N-oxide with piperidine (B6355638). google.com This transformation is typically carried out by heating the reactants, often using the amine itself as the solvent, to yield the corresponding 4-piperidino derivative. For instance, refluxing 2,6-diamino-4-chloro-pyrimidine N-oxide with an excess of piperidine for several hours results in the formation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, a compound also known as Minoxidil. google.com

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds with a broad scope of amines, including those that are less nucleophilic. nih.gov Although direct examples on the N-oxide title compound are scarce in the provided literature, studies on structurally related 4-amino-6-chloropyrimidines demonstrate the feasibility of this approach. These reactions often employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyrimidine with an amine. nih.gov For example, the amination of related chloroheterocycles like 2-amino-6-chloropyrazine (B134898) has been achieved using catalytic systems such as Pd(dba)₂ with phosphine ligands like DavePhos or JosiPhos, in the presence of a base like t-BuONa. nih.gov Such conditions facilitate the coupling and can lead to the formation of di- or tri-substituted amino pyrimidines. researchgate.net

| Reactant | Amine Nucleophile | Conditions | Product | Yield | Reference |

| 2,6-Diamino-4-chloro-pyrimidine N-oxide | Piperidine | Reflux, 3 hours | 2,4-Diamino-6-(1-piperidinyl)-pyrimidine N-oxide | 66.9% | google.com |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/Ligand, Base | N,N-Diheteroarylated products | - | nih.gov |

| 2-Amino-6-chloropyrazine | Adamantane-containing amines | Pd(0)/Ph-JosiPhos, 4 equiv. amine | 2,6-Diaminopyrazines | up to 90% | nih.gov |

The C4-chloro group can also be displaced by oxygen and sulfur-based nucleophiles, further expanding the range of accessible derivatives. Reactions with alkoxides, for instance, can introduce alkoxy groups at the C4 position. While direct examples with 2,6-diamino-4-chloropyrimidin-1(6H)-ol are not detailed in the provided search results, the reactivity of similar systems suggests this is a feasible transformation. Interestingly, in some activated pyrimidine systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the alkoxy group can act as a leaving group in the presence of strong amine nucleophiles, leading to disubstituted products. chemrxiv.org

The introduction of sulfur functionalities is achieved through reactions with sulfur nucleophiles like thiols. The resulting thioether derivatives are valuable intermediates for further transformations. For example, the reaction of related chloropyrimidines with thiolate anions readily forms the corresponding thioether via an SN2-type reaction. libretexts.orglibretexts.org The nucleophilicity of sulfur is generally greater than that of oxygen, facilitating these reactions. libretexts.org Research on related thiadiazine systems shows that a C-Cl bond can be selectively substituted by a thiol, such as phenylthiol, in the presence of a base to yield a phenylthio-derivative. mdpi.com The synthesis of 2,6-diamino-4-chloropyrimidine-5-thiol demonstrates the ability to introduce sulfur nucleophiles onto the pyrimidine ring, although in this case at the C5 position adjacent to the chloro group. researchgate.net

| Reactant System | Nucleophile | Key Observation | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | Alkoxy group acts as a leaving group, leading to symmetric 4,6-diamino products. | chemrxiv.org |

| 3-Chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one | Methoxide | Substitution of the chloride occurs readily. | mdpi.com |

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 7-chloro-5,8-quinolinequinone | Condensation reaction to form fused systems. | researchgate.net |

Functional Group Modifications at Amino and Hydroxyl/N-Oxide Sites

Beyond substitution at the C4 position, the exocyclic amino groups and the N1-oxide/hydroxyl group of the scaffold offer additional handles for derivatization. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

The amino groups at the C2 and C6 positions can be acylated to form amide bonds. Standard peptide coupling reagents or the use of acyl chlorides can facilitate this transformation. While direct acylation of this compound is not explicitly detailed, related studies show that amino-substituted pyrimidines can undergo such reactions. For example, directed nucleophilic aromatic substitution has been achieved in the reaction of ortho-iodobenzamides with amines, showcasing the utility of amide functionalities in directing further reactions. rsc.org The formation of amide linkages is a fundamental strategy in medicinal chemistry to create compounds that can engage in specific hydrogen bonding interactions.

The amino groups can also react with sulfonyl chlorides to yield sulfonamide derivatives. This reaction is a common strategy for introducing sulfonyl groups, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the parent molecule. Research has shown that related aminopyrimidine scaffolds can be functionalized in this manner. For instance, a diazaphenoxazone system derived from an aminomercaptopyrimidine was successfully reacted with various aryl sulfonyl chlorides to furnish new mono- and di-sulfonamide derivatives in good yields (74–88%). researchgate.net This demonstrates the viability of sulfonylation as a derivatization strategy for amino-pyrimidine cores.

Cyclization Reactions Leading to Fused Pyrimidine Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold allows for intramolecular or intermolecular cyclization reactions, leading to the formation of fused bicyclic or polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry.

For example, the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with reagents like 2-aminophenol (B121084) or 7-chloro-5,8-quinolinequinone leads to the formation of fused phenoxazine (B87303) and phenothiazine (B1677639) ring systems. researchgate.net Although this example involves a C5-thiol derivative, it highlights a general strategy where substituents on the pyrimidine ring can participate in cyclization reactions to build more complex heterocyclic structures. Similarly, the synthesis of quinazolines and other fused pyrimidine bicycles can be achieved from appropriately substituted aminoamides, demonstrating the propensity of the pyrimidine core to undergo cyclization. researchgate.net These reactions often involve the formation of a new ring by connecting two positions of the pyrimidine scaffold, or by using adjacent substituents to build a new ring.

Synthesis of Pyrimido-Pyrimidine Frameworks

The construction of pyrimido[5,4-d]pyrimidine (B1612823) frameworks from this compound is a theoretically viable but not widely documented synthetic pathway. The strategy would likely involve the reaction of the C4-chloro substituent or one of the amino groups with a suitable three-atom component to facilitate the annulation of the second pyrimidine ring.

One potential, though not explicitly reported, approach could involve the reaction of 2,6-diamino-4-chloropyrimidine 1-oxide with a reagent such as guanidine (B92328) or urea. In such a reaction, one of the amino groups of the starting material could initiate a condensation reaction, followed by an intramolecular cyclization to form the pyrimido[5,4-d]pyrimidine core. The chloro group at the C4 position is an excellent leaving group, susceptible to nucleophilic displacement, which is a key step in the synthesis of compounds like Minoxidil from this precursor. google.comgoogleapis.comgoogle.comquestjournals.org

A plausible, albeit hypothetical, reaction scheme could involve the initial displacement of the chlorine atom by a nucleophilic species, which then possesses the necessary functionality to react with an adjacent amino group to close the second pyrimidine ring. For instance, reaction with a cyanamide (B42294) derivative could introduce a nitrile group, a versatile precursor for ring closure.

While direct syntheses from this compound are not prevalent in the literature, the synthesis of pyrimido[5,4-d]pyrimidines from other substituted pyrimidines is well-established, often involving the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon. researchgate.net

Table 1: Hypothetical Pyrimido-Pyrimidine Derivatives from this compound

| Starting Material | Reagent | Potential Product |

| This compound | Guanidine | 2,6,8-Triaminopyrimido[5,4-d]pyrimidin-4(3H)-one |

| This compound | Urea | 2,8-Diamino-6-oxopyrimido[5,4-d]pyrimidin-4(3H)-one |

| This compound | Ethyl Cyanoacetate | 8-Amino-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimido[5,4-d]pyrimidin-4(3H)-one |

Note: The compounds listed in this table are hypothetical and based on plausible chemical reactions. Further experimental validation is required.

Construction of Pyrrolo[2,3-d]pyrimidine and Thiazolo[4,5-d]pyrimidine (B1250722) Analogs

The synthesis of pyrrolo[2,3-d]pyrimidine and thiazolo[4,5-d]pyrimidine analogs from this compound represents another area of synthetic exploration, leveraging the reactivity of the pyrimidine core to build fused five-membered heterocyclic rings.

Pyrrolo[2,3-d]pyrimidine Analogs:

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, typically involves the condensation of a 4,5-diaminopyrimidine with an α-haloketone or a related two-carbon synthon. In the context of this compound, a potential synthetic route would necessitate the introduction of a second amino group at the C5 position. However, direct C5-amination of this specific substrate is not well-documented.

A more feasible, though multi-step, approach would likely involve the initial conversion of the starting material to a more suitable intermediate. For instance, the chloro group could be displaced by a nucleophile that can later be transformed into a reactive site for cyclization. While literature on this specific transformation is scarce, the general synthesis of pyrrolo[2,3-d]pyrimidines from substituted pyrimidines is a common practice in medicinal chemistry. nih.govclockss.org For example, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with chloro(formyl)acetonitrile has been used to construct the pyrrolo[2,3-d]pyrimidine core. clockss.org

Thiazolo[4,5-d]pyrimidine Analogs:

The construction of the thiazolo[4,5-d]pyrimidine ring system from a pyrimidine precursor generally requires the presence of an amino group and a thio or halo substituent at adjacent positions (C4 and C5). Given the structure of this compound, a direct cyclization to a thiazolo[4,5-d]pyrimidine is challenging without prior functionalization of the C5 position.

A hypothetical route could involve an initial reaction to introduce a sulfur-containing functionality. For example, reaction with thiourea (B124793) could potentially lead to the formation of a thiazolo[4,5-d]pyrimidine, although this is more commonly achieved from a 5-amino-4-chloropyrimidine (B1282369) derivative. The synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues has been reported as potential EGFR tyrosine kinase inhibitors, highlighting the pharmaceutical importance of this scaffold. nih.gov

Table 2: Potential Pyrrolo[2,3-d]pyrimidine and Thiazolo[4,5-d]pyrimidine Precursors and Analogs

| Target Scaffold | Potential Synthetic Strategy | Key Intermediate |

| Pyrrolo[2,3-d]pyrimidine | Multi-step synthesis involving C5-functionalization followed by cyclization. | 5-Amino-2,6-diamino-4-chloropyrimidin-1(6H)-ol |

| Thiazolo[4,5-d]pyrimidine | Reaction with a sulfur-containing reagent followed by cyclization. | 2,6-Diamino-4-mercaptopyrimidin-1(6H)-ol |

Note: The strategies and intermediates in this table are proposed based on general principles of heterocyclic synthesis and may require significant experimental development.

Spectroscopic and Crystallographic Characterization of 2,6 Diamino 4 Chloropyrimidin 1 6h Ol and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-Diamino-4-chloropyrimidin-1(6H)-ol. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), vibrational and electronic absorption spectroscopy, and mass spectrometry, affords a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons and the single proton on the pyrimidine (B1678525) ring . The precise chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the N-oxide group, and the amino substituents, as well as the choice of solvent . An exemplary ¹H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide has been reported in the literature, visually confirming the presence of these key proton environments researchgate.net. While specific peak assignments from this spectrum are not detailed, a typical analysis would involve the integration of signals to confirm the proton count and an examination of coupling patterns to deduce spatial relationships.

The ¹³C NMR spectrum provides complementary information about the carbon framework . Each unique carbon atom in the pyrimidine ring is expected to produce a separate resonance. The chemical shifts would be characteristic of their position relative to the various functional groups. For instance, carbons bonded to nitrogen or chlorine would exhibit shifts significantly different from the carbon bonded to hydrogen.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 5.7 - 7.0 | Multiple | Signals corresponding to the C-H proton and two NH₂ groups. Exact shifts are solvent-dependent. |

| ¹³C | ~ 90 - 165 | Multiple | Resonances for the four unique carbon atoms of the pyrimidine ring. |

Note: This table is based on general expectations for similar structures, as detailed experimental data is not widely published.

Vibrational (Infrared) and Electronic (UV-Visible) Absorption Spectroscopy

Vibrational and electronic spectroscopy probe the energetic transitions related to molecular bonds and electronic structure, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected frequencies include:

N-H stretching: Typically observed in the 3100-3500 cm⁻¹ region for the amino groups.

C=C and C=N stretching: Aromatic ring vibrations would appear in the 1400-1650 cm⁻¹ range.

N-O stretching: The N-oxide group vibration is expected around 1200-1300 cm⁻¹.

C-Cl stretching: A band in the 600-800 cm⁻¹ region would indicate the carbon-chlorine bond.

UV-Visible Spectroscopy: The electronic absorption spectrum, typically measured in a solvent like methanol (B129727) or ethanol, reveals information about the conjugated π-system of the pyrimidine ring. The presence of the N-oxide and amino groups is expected to influence the position and intensity of the absorption maxima (λmax) compared to the parent pyrimidine.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard mass spectrum, this compound (with a molecular formula of C₄H₅ClN₄O) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 160.56 g/mol biosynth.com. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak at about one-third the intensity of the M⁺ peak.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₄H₅ClN₄O, the calculated exact mass is 160.0152 Da nih.gov. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic losses of small molecules or radicals such as CO, HCN, or Cl• from the parent ion.

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected m/z | Information Provided |

|---|---|---|

| MS | ~160.56 | Molecular Weight Confirmation |

| HRMS | 160.0152 | Elemental Formula Confirmation |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insight. For example, the crystal structure of the parent compound, 2,6-Diamino-4-chloropyrimidine, has been determined in a 2:1 co-crystal with succinic acid. This analysis reveals the fundamental geometry of the diaminopyrimidine core and its preferred modes of interaction. A hypothetical SC-XRD analysis of the title compound would determine its unit cell parameters, space group, and the precise coordinates of each atom, confirming its tautomeric form and the geometry of the N-oxide group.

Investigation of Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π–π Stacking)

The solid-state structure of this compound and its derivatives is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the N-oxide oxygen, the ring nitrogen atoms, and the chlorine atom). This functionality allows for the formation of robust hydrogen-bonding networks. As seen in the co-crystal of 2,6-diamino-4-chloropyrimidine with succinic acid, the pyrimidine molecules can form pairwise N-H···N hydrogen bonds, creating well-defined structural motifs. The introduction of the N-oxide group provides an additional, strong hydrogen bond acceptor site (N-O···H), which is known to play a significant role in the crystal packing of N-oxide-containing compounds mdpi.comnih.gov.

Halogen Bonding: The chlorine atom on the pyrimidine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction, where the chlorine atom interacts with an electron-rich region like an N-oxide oxygen or a ring nitrogen, can be a key factor in directing the supramolecular assembly.

Thermal Analysis Techniques for Understanding Solid-State Behavior

The solid-state behavior of a chemical compound is a critical aspect of its characterization, providing insights into its stability, purity, and physical transformations. Thermal analysis techniques are instrumental in elucidating these properties. For this compound and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer a comprehensive understanding of their thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) is a method where the mass of a sample is monitored over time as the temperature changes. nih.gov This technique is particularly useful for determining the thermal stability of a material. nih.gov In a typical TGA experiment, a sample is heated in a controlled atmosphere, and its mass is continuously measured. The resulting data, often plotted as mass or percentage of initial mass versus temperature, is known as a TGA curve. nih.gov From this curve, the temperatures at which decomposition begins, the rate of decomposition, and the mass of the residual material can be determined. The thermal stability of pyrimidine derivatives is significantly influenced by the nature and position of their substituents. scispace.comresearchgate.net For instance, the presence of different functional groups can either enhance or diminish the thermal stability of the pyrimidine ring. scispace.comresearchgate.net Studies on various pyrimidine derivatives have shown that decomposition can occur in single or multiple steps, depending on the complexity of the molecule and the specific substituents attached. researchgate.net

Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org DSC is widely used to determine the melting point, glass transition temperature, and other phase transitions of a material. researchgate.net The resulting DSC curve shows peaks corresponding to endothermic or exothermic processes. An endothermic peak typically represents a process that absorbs heat, such as melting, while an exothermic peak indicates a process that releases heat, such as crystallization or decomposition. acs.org For pyrimidine derivatives, DSC can provide valuable information about their melting behavior and solid-state transformations prior to decomposition. researchgate.net

The thermal decomposition of pyrimidine derivatives is a complex process that can be affected by various factors, including intermolecular interactions. scispace.com The arrangement of molecules in the crystal lattice and the presence of hydrogen bonding can influence the energy required to initiate decomposition.

While specific thermal analysis data for this compound is not extensively available in the public domain, the general behavior of substituted pyrimidines can provide valuable insights. The following tables summarize findings for various pyrimidine derivatives, illustrating how different substituents affect their thermal properties.

Table 1: Illustrative TGA Data for Substituted Pyrimidine Derivatives

| Compound Series | Substitution | Decomposition Process | Decomposition Temperature Range (°C) |

| SNS | 4-OH, 3-OCH3-C6H4 | Single Step | < 200 |

| SNS | 3-NO2-C6H4 | Single Step | Higher stability within series |

| SDN | 4-Cl | Multi-step | Lower stability within series |

| SDN | 3-CF3 | Multi-step | Higher stability within series |

This table is generated based on findings from a study on novel pyrimidine derivatives to illustrate the effect of substituents on thermal stability and is not specific to this compound. researchgate.net

Table 2: Illustrative DSC Data for Substituted Pyrimidine Derivatives

| Compound Series | Substitution | Key Thermal Events |

| Pyrimethamine Salt | Oxalate | Solvent loss followed by exothermic and endothermic events |

| Trimethoprim (B1683648) Salt | Oxalate | Solvent loss, exothermic events, and melting |

This table is based on findings from a study on 2,4-diaminopyrimidines to illustrate the types of thermal events observed and is not specific to this compound. acs.org

Computational Chemistry and Theoretical Approaches Applied to 2,6 Diamino 4 Chloropyrimidin 1 6h Ol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular properties and reactivity of heterocyclic compounds. While specific research on the N-hydroxylated form, 2,6-diamino-4-chloropyrimidin-1(6H)-ol, is limited, extensive studies on its parent compound, 2,6-diamino-4-chloropyrimidine, offer significant insights.

Electronic structure analysis through DFT provides a detailed picture of how electrons are distributed within a molecule and the energies of the molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

Molecular Orbital Theory (MO Theory) posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. utah.eduyoutube.com This delocalization of electrons is fundamental to understanding chemical bonding and molecular properties. youtube.com The formation of bonding molecular orbitals, which are lower in energy than the original atomic orbitals, leads to stable chemical bonds, while the formation of higher-energy antibonding orbitals can destabilize a molecule if populated by electrons. youtube.comyoutube.com

In a DFT study of a co-crystal involving 2,6-diamino-4-chloropyrimidine, calculations were performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net The analysis of its frontier molecular orbitals revealed a small energy gap, which suggests high reactivity and charge transfer potential. researchgate.net The Molecular Electrostatic Potential (MEP) map, another crucial output, visualizes the charge distribution on the molecule's surface. For 2,6-diamino-4-chloropyrimidine, the MEP analysis identifies electrophilic regions (positive potential, prone to nucleophilic attack) and nucleophilic regions (negative potential, prone to electrophilic attack), which are essential for predicting intermolecular interactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 2,6-Diamino-4-chloropyrimidine

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.117 |

| ELUMO | -0.653 |

| Energy Gap (ΔE) | 5.464 |

Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level for the parent compound. researchgate.net

Computational chemistry is instrumental in mapping out reaction pathways and characterizing the high-energy transition states and intermediates that govern them. For chloropyrimidines, a common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

The mechanism of SNAr reactions often proceeds through a high-energy intermediate known as a Meisenheimer complex. wikipedia.org This complex is a 1:1 adduct formed between the electron-deficient aromatic ring and the attacking nucleophile. wikipedia.org The negative charge from the nucleophile is delocalized across the pyrimidine (B1678525) ring, stabilized by its electron-withdrawing features. wikipedia.org DFT calculations can be employed to model the geometry and energy of this intermediate and the associated transition states, providing a quantitative understanding of the reaction's feasibility and kinetics. Although specific studies modeling the Meisenheimer complex for this compound are not prominent in the literature, the established methodology provides a clear framework for how such an investigation would be conducted.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in medicinal chemistry for predicting how a small molecule might interact with a biological target.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for screening potential drug candidates and understanding their binding mechanisms at a molecular level.

Docking studies on various diaminopyrimidine derivatives have shown that this scaffold is effective for targeting enzymes like kinases. nih.gov The diaminopyrimidine core often acts as a "hinge-binder," forming key hydrogen bonds with the protein's backbone in the ATP-binding site. nih.gov For instance, in a study of focal adhesion kinase (FAK) inhibitors, the 2,4-diaminopyrimidine (B92962) scaffold was anchored to the hinge region through double-dentate hydrogen bonds. nih.gov Similarly, docking studies of aminopyrimidine-diones into the binding site of the BRD4 protein showed hydrogen bond interactions with key amino acid residues like Asn140. nih.gov

A molecular docking analysis of the parent compound, 2,6-diamino-4-chloropyrimidine, complexed with succinic acid, has also been performed to understand its interaction profiles. researchgate.net Such studies are foundational for predicting the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that this compound could form with biological macromolecules, thereby guiding further investigation.

Table 2: Common Interactions of Diaminopyrimidine Scaffolds in Docking Studies

| Interaction Type | Interacting Protein Residue (Example) | Target Class (Example) |

|---|---|---|

| Hydrogen Bond | Asp, Asn, Glu | Kinases, Bromodomains |

| Hydrophobic Interaction | Leu, Val, Pro | Kinases, Bromodomains |

| Pi-Stacking | Trp, Tyr, Phe | Kinases |

Information synthesized from studies on various diaminopyrimidine derivatives. nih.govnih.gov

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. The collection of all possible conformations and their energies forms an energetic landscape.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2,6 Diamino 4 Chloropyrimidin 1 6h Ol Derivatives

General Methodologies for Structure-Activity Relationship (SAR) Elucidation within Pyrimidine (B1678525) Scaffolds

The exploration of SAR for pyrimidine scaffolds is a cornerstone of medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological or pharmacological activity. nih.gov A primary methodology is the systematic modification of the pyrimidine core and its substituents to observe the resulting changes in potency and selectivity. This often involves altering functional groups at various positions on the pyrimidine ring to probe interactions with a biological target.

Key approaches include:

Substituent Modification: Researchers systematically replace, add, or remove functional groups (e.g., halogens, alkyl, alkoxy, amino groups) at different positions of the pyrimidine ring. The goal is to identify which groups are essential for activity (pharmacophores) and which can be modified to improve properties like potency, selectivity, or metabolic stability. researchgate.netnih.gov

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, to investigate the role of electronics and sterics in biological activity.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical and machine learning methods to build mathematical models that predict the activity of new compounds based on their physicochemical properties and structural features. nih.gov Molecular docking simulations are also used to visualize how different derivatives might bind to the active site of a target protein, providing insights into key interactions. rsc.org

SAR Matrix (SARM) Methodology: This computational approach systematically organizes compounds into series based on structural similarities, helping to visualize SAR patterns and design new virtual candidates for synthesis and testing. acs.org

These methodologies allow chemists to build a detailed map of the chemical space around the pyrimidine scaffold, guiding the rational design of more effective and specific therapeutic agents. acs.org

SAR in the Context of Antimicrobial Activity of Pyrimidine Derivatives

The diaminopyrimidine structure is a well-established pharmacophore in antimicrobial research, most famously represented by trimethoprim (B1683648). nih.gov This class of compounds typically functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. mdpi.com The SAR for this class is well-defined, providing a strong basis for predicting the activity of new derivatives.

SAR studies on diaminopyrimidine and related pyrimidine derivatives reveal that specific substitutions are critical for antibacterial potency. The 2,4-diamino motif is often essential for binding to the target enzyme, DHFR. mdpi.com

Key SAR findings from related pyrimidine scaffolds include:

The 2,4-Diamino Group: This arrangement is fundamental for activity in many antibacterial pyrimidines, as it mimics a portion of the natural substrate, dihydrofolic acid, allowing it to bind to the active site of DHFR. mdpi.com

Substitution at C5: The nature of the substituent at the C5 position is a major determinant of potency and selectivity. For instance, in the trimethoprim series, a benzyl (B1604629) group with methoxy (B1213986) substituents is optimal for potent inhibition of bacterial DHFR. nih.gov

Substitution at C6: Modifications at the C6 position can also significantly impact activity. In one study of 2,4-diamino-6-substituted pyrimidines designed as anti-tubercular agents, the introduction of side chains of appropriate size and hydrophobicity was crucial for activity against Mycobacterium tuberculosis. mdpi.com Compound 16l from this study, featuring a specific substituted phenyl group at C5 and a cyclopropylmethoxy group at C6, showed potent activity. mdpi.com

Halogenation: The introduction of halogens, such as the chloro group in the subject compound, can modulate lipophilicity and electronic properties, which may enhance cell wall penetration or binding affinity. researchgate.net Studies on other heterocyclic antimicrobials have shown that electron-withdrawing groups can enhance antimicrobial activity. researchgate.net

| Compound Scaffold | Key Substituent(s) | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine (B92962) | C5-(3,4,5-trimethoxybenzyl) | E. coli | Potent DHFR inhibitor | nih.gov |

| 2,4-Diamino-6-substituted pyrimidine | 16l: C5-(3-chloro-4-fluorophenyl), C6-(cyclopropylmethoxy) | M. tuberculosis H37Ra | 6.25 µg/mL | mdpi.com |

| Pyridothienopyrimidine | 9b: Spiro cyclopentane (B165970) with (oxiran-2-ylmethyl)sulfanyl | E. coli | Potent | nih.gov |

| Pyrazolo-ciprofloxacin hybrid | 7g: Pyrazole-ciprofloxacin hybrid | Ciprofloxacin-resistant S. aureus | 0.125-0.5 µg/mL | researchgate.net |

Metabolomics, the large-scale study of small molecules (metabolites) within cells, offers a powerful method for understanding the mechanism of action (MoA) of antimicrobial compounds. nih.gov By analyzing the global changes in a bacterium's metabolite profile after exposure to a drug, researchers can generate hypotheses about its molecular target. researchgate.net

For example, a study on ciprofloxacin's effect on M. tuberculosis revealed significant alterations in pathways related to the cell wall and DNA repair, confirming its known MoA. mdpi.com A broader study developed a metabolome profiling strategy to classify new compounds by comparing their induced metabolic fingerprints to those of reference antibiotics. nih.gov This approach successfully predicted the MoA for over 70% of a new compound library. researchgate.net For pyrimidine-based antibiotics that inhibit folate synthesis, a metabolomic analysis would likely show a depletion of downstream products like purines and thymidine, and an accumulation of upstream precursors. This technique can rapidly differentiate between compounds with novel mechanisms and those that hit well-known pathways. nih.govnih.gov

SAR in the Design of Anti-inflammatory Pyrimidine Compounds

Numerous pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory signaling pathways in immune cells. rsc.org

Selective inhibition of COX-2 over COX-1 is a major goal in designing anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govbrieflands.com SAR studies have been crucial in developing pyrimidine-based selective COX-2 inhibitors.

Key structural features for COX-2 inhibition in pyrimidine-related scaffolds include:

Vicinal Diaryls: Many selective COX-2 inhibitors feature two adjacent aromatic rings. One ring binds to a hydrophobic pocket in the COX-2 active site, while the other positions a key pharmacophore, often a sulfonamide or a similar group, into a specific side pocket that is present in COX-2 but not COX-1. nih.gov

The Sulfonamide Moiety: A SO2CH3 or SO2NH2 group on one of the phenyl rings is a classic feature of "coxib" drugs and is critical for achieving COX-2 selectivity. nih.gov

Heterocyclic Core: The central ring system, which can be a pyrimidine or a related heterocycle like dihydropyrimidinone (DHPM), serves as a scaffold to correctly orient the aryl substituents for optimal binding. rsc.orgresearchgate.net

In a study of pyrimidine derivatives, two compounds, L1 and L2 , demonstrated high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com Another study on morpholinopyrimidine derivatives found that compounds V4 and V8 effectively inhibited COX-2 protein expression in macrophage cells. rsc.org

| Compound Scaffold | Key Structural Features | Activity Metric (IC50) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative (L1) | Structure not detailed, but showed high selectivity | Comparable to Meloxicam for COX-2 | High for COX-2 | mdpi.com |

| Pyrimidine Derivative (L2) | Structure not detailed, but showed high selectivity | Comparable to Meloxicam for COX-2 | High for COX-2 | mdpi.com |

| Morpholinopyrimidine (V4) | 4-methoxyphenyl group | Inhibited COX-2 expression | Not quantified | rsc.org |

| Morpholinopyrimidine (V8) | 4-fluorophenyl group | Inhibited COX-2 expression | Not quantified | rsc.org |

SAR in Antiviral Research (e.g., HIV Inhibitors)

Pyrimidine derivatives are a cornerstone of antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. nih.govresearchgate.net For the non-nucleoside class, which includes diarylpyrimidines, SAR is crucial for optimizing potency against wild-type and resistant viral strains.

Key SAR findings for pyrimidine-based HIV inhibitors include:

The Diarylpyrimidine (DAPY) Scaffold: This class of NNRTIs, exemplified by drugs like etravirine (B1671769) and rilpivirine, is known for its flexible binding to the NNRTI binding pocket of HIV reverse transcriptase. This flexibility allows them to maintain activity against many drug-resistant mutations. researchgate.net

Substituents on the Wings: The nature and position of substituents on the two "wing" aryl groups are critical. Small, flexible, and polar groups can form various interactions within the binding pocket. A cyano group on one wing and an amino group on the other are common features.

Nucleoside Analogs: In the case of nucleoside analogs, modifications to the sugar moiety, such as the introduction of an azido (B1232118) (N3) or fluoro group at the 3' position, are critical for potent inhibition of HIV replication. nih.gov For instance, 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) are potent inhibitors. nih.gov

Other pyrimidine derivatives have shown activity against different viruses. For example, certain pyrimido[4,5-d]pyrimidines with a cyclopropylamino group and an aminoindane moiety demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Design Principles for Pyrimidine-Based Inhibitors and Selectivity Profiles

The design of pyrimidine-based inhibitors often leverages the structural similarity of the pyrimidine core to the adenine (B156593) base of adenosine (B11128) triphosphate (ATP). rjeid.comnih.gov This mimicry allows pyrimidine derivatives to function as competitive inhibitors, targeting the ATP-binding sites of a vast family of enzymes known as kinases. mdpi.comnih.gov The versatility of the pyrimidine scaffold allows for substitutions at various positions, which is a key strategy for optimizing potency and achieving selectivity for a specific target kinase over others. nih.gov

Key design principles for pyrimidine inhibitors include:

ATP-Binding Site Interaction: The pyrimidine ring acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This interaction anchors the inhibitor, providing a stable platform for further interactions.

Fused Heterocyclic Systems: Fusing the pyrimidine ring with other heterocycles (e.g., pyrrole, pyrazole, thiophene, pyridine) can enhance binding affinity and selectivity. nih.govnih.gov These fused systems, such as pyrrolo[2,3-d]pyrimidines, can occupy additional pockets within the active site, leading to more potent and selective inhibitors. rjeid.comnih.gov

Substituent Effects: The nature and position of substituents on the pyrimidine ring critically influence the inhibitor's biological activity and selectivity profile. nih.gov For instance, in the development of selective inhibitors for Cyclooxygenase-2 (COX-2), certain pyrimidine derivatives showed higher affinity for the COX-2 isoform over COX-1, a desirable trait for reducing side effects. nih.gov Similarly, in silico modeling of pyrimidine-based inhibitors for CYP11B1 and CYP11B2 enzymes revealed that specific structural features and functional groups were crucial for achieving selectivity between these highly similar targets. researchgate.net

Targeting Unique Residues: Achieving high selectivity often involves designing inhibitors that interact with non-conserved amino acid residues in the target's active site. For example, the design of selective Janus kinase 3 (JAK3) inhibitors involved creating pyrimidine-4,6-diamine derivatives that could interact with a unique cysteine residue (Cys909) present in JAK3 but not in other JAK family members. nih.gov

The strategic modification of the pyrimidine core allows for the development of inhibitors with tailored selectivity profiles, which is essential for minimizing off-target effects and creating effective therapeutic agents. nih.gov

SAR Associated with Kinase and Receptor Modulatory Activities

The structure-activity relationships (SAR) of pyrimidine derivatives have been extensively explored to understand how chemical modifications influence their interaction with various kinases and receptors. These studies are crucial for optimizing lead compounds into potent and selective modulators for therapeutic applications.

Pyrimidine Derivatives as Polo-like Kinase (PLK) Inhibitors

Polo-like kinases (PLKs), particularly PLK1, are serine/threonine kinases that are key regulators of mitosis and have emerged as significant targets in oncology. nih.gov Many PLK inhibitors are ATP-competitive, and the pyrimidine scaffold is a common feature in their design. nih.govnih.gov The 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds are considered important pharmacophores for PLK inhibition. nih.govmdpi.com

SAR studies have revealed that specific substitutions on the pyrimidine ring are critical for potent inhibition. For example, a series of 5-arylethylidene-aminopyrimidine-2,4-diones were synthesized and evaluated for their inhibitory activity against PLK1. Compound 7 , featuring two unsubstituted phenyl moieties, demonstrated potent PLK1 inhibition, equipotent to the reference inhibitor volasertib. mdpi.com In another study, a scaffold hopping strategy led to the development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors, with compound 8h showing high inhibitory activity. rsc.org

The table below summarizes the activity of several pyrimidine-based PLK inhibitors.

| Compound | Scaffold | Target | IC₅₀ (µM) | Reference |

| BI2536 | Dihydropteridinone (related pyrimidine fused system) | PLK1 | 0.00083 | mdpi.com |

| BI6727 (Volasertib) | Dihydropteridinone (related pyrimidine fused system) | PLK1 | 0.00087 | mdpi.com |

| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | PLK1 | 0.02 | mdpi.com |

| Compound 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | PLK1 | 0.094 | mdpi.com |

| Compound 8h | Pyrimidin-2-amine derivative | PLK4 | 0.0067 | rsc.org |

Modulation of Receptors for Advanced Glycation End-products (RAGE) by Pyrimidine Analogs

The Receptor for Advanced Glycation End-products (RAGE) is implicated in various chronic inflammatory diseases, making it a valuable therapeutic target. imtm.cz Pyrimidine derivatives have been identified as inhibitors of RAGE, preventing the pro-inflammatory signaling cascade initiated by ligand binding. imtm.cz

Research into pyrimidine-2-carboxamide (B1283407) analogs as RAGE inhibitors has provided key SAR insights. The goal of these studies was to develop inhibitors with improved drug-like properties, such as enhanced hydrophilicity and reduced toxicity. nih.gov It was discovered that a group of pyrimidine derivatives could inhibit the RAGE receptor at low micromolar concentrations. imtm.cz These compounds were shown to block the activation of downstream signaling pathways like NF-κB and MAPK/JNK, which are triggered by RAGE ligands such as β-amyloid and S-100 proteins. imtm.cz The introduction of a (diethylamino)ethoxymethoxy group to the pyrimidine scaffold yielded a potent analog that did not exhibit the undesired cytotoxicity seen in parent compounds, highlighting a successful strategy for optimizing the safety profile of these inhibitors. nih.gov

Adenosine Receptor Antagonism and Epidermal Growth Factor Receptor (EGFR) Inhibition

Adenosine Receptor Antagonism

Pyrimidine derivatives represent a significant class of adenosine receptor (AR) antagonists. nih.gov The pyrimidine core is a recurring motif in AR antagonists, often as part of a fused heterocyclic system like pyrazolo-triazolo-pyrimidines. nih.govacs.org The structural similarity of these scaffolds to the nonselective AR antagonist CGS15943 has spurred intensive investigation. nih.gov

SAR studies have been crucial in developing potent and selective antagonists for the different AR subtypes (A₁, A₂A, A₂B, and A₃). For the A₃ subtype, a series of pyrazolo-triazolo-pyrimidines with substitutions at the N⁵ and N⁸ positions were developed, leading to highly potent and selective antagonists. nih.gov Compound 17 (5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine) emerged from these studies as a particularly potent and selective human A₃ AR antagonist. nih.gov In another effort, regioisomeric series of diaryl 2- or 4-amidopyrimidines were synthesized, yielding ligands with high affinity (Kᵢ < 10 nM) and remarkable selectivity for the A₃ receptor. nih.govacs.org

The table below presents data for representative pyrimidine-based adenosine receptor antagonists.

| Compound | Target Receptor | Affinity (Kᵢ) | Reference |

| 8FB-PTP | A₂A | Potent, non-selective | nih.gov |

| Compound 17 | A₃ | Most potent & selective in series | nih.gov |

| Diaryl 4-amidopyrimidines | A₃ | < 10 nM | nih.govacs.org |

| Compound 30 (LUF 5735) | A₁ | 4 nM | acs.org |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrimidine scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. nih.govnih.govpharmajournal.net EGFR, a tyrosine kinase, is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. nih.govpharmajournal.net Pyrimidine-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR. nih.gov

SAR studies have guided the evolution of these inhibitors. Fused pyrimidines, such as pyrrolopyrimidines and pyridopyrimidines, have been extensively studied. nih.gov For example, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines were found to be highly active against EGFR in the nanomolar range. nih.gov Modifications to the pyrimidine scaffold are also crucial for targeting specific EGFR mutations, such as the resistance mutation T790M. nih.govnih.gov Osimertinib, a pyrimidine-containing molecule, is an irreversible inhibitor of both wild-type and T790M mutant EGFR. nih.gov A study of pyrimidine-5-carbonitrile derivatives identified compound 10b as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org

The table below summarizes the activity of several pyrimidine-based EGFR inhibitors.

| Compound | Scaffold | Target | IC₅₀ | Reference |

| Compound 48 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 nM | nih.gov |

| Compound 30 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 0.95 nM | nih.gov |

| Compound 10b | Pyrimidine-5-carbonitrile | EGFR | 8.29 nM | rsc.org |

| Compound 22d | Pyrrolopyrimidine-based | EGFR L858R/T790M | 0.18 nM | researchgate.net |

| Osimertinib | Pyrimidine | EGFR (wild-type and T790M) | Potent inhibitor | nih.gov |

Future Research Directions and Advanced Applications of Pyrimidine Scaffolds

Exploration of Pyrimidine (B1678525) Derivatives in Advanced Materials Science and Industrial Applications (General)

The unique photophysical and electrochemical properties of the electron-rich pyrimidine ring have made it an attractive scaffold for the development of advanced materials. mdpi.comnih.gov Future research is focused on harnessing and tuning these properties for a variety of technological and industrial uses.

Pyrimidine derivatives have been successfully employed as fluorescent sensors, such as for the detection of zinc ions. researchgate.net Their application extends to organic light-emitting diodes (OLEDs), where certain pyrimidine-fused heterocycles exhibit electrogenerated chemiluminescent properties suitable for creating efficient light-emitting devices. nih.govresearchgate.net The structural versatility of pyrimidines also allows for their incorporation into complex dyes and photosensitizers. mdpi.comnih.gov

Beyond electronics and optics, pyrimidine derivatives are being investigated for industrial applications such as corrosion inhibition and as components in the petroleum industry. mdpi.comnih.gov The ability to modify the pyrimidine core allows for the design of molecules that can effectively interact with metal surfaces or alter the properties of industrial fluids.

Table 1: Applications of Pyrimidine Derivatives in Materials and Industry

| Application Area | Specific Use | Example Compound Class | Reference |

|---|---|---|---|

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | ECL4 | researchgate.net |

| Sensors | Fluorescent Zinc Detector | PyMD | researchgate.net |

| Industrial Chemistry | Corrosion Inhibitors | General Pyrimidine Derivatives | mdpi.comnih.gov |

| Petroleum Industry | Additives | General Pyrimidine Derivatives | mdpi.comnih.gov |

| Dyes & Pigments | Synthetic Dyes | General Pyrimidine Derivatives | nih.gov |

Development of Pyrimidine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Pyrimidine-based probes are particularly valuable due to their ability to mimic endogenous nucleosides, allowing them to be integrated into biological pathways. nih.govnih.gov Future development in this area focuses on creating highly specific and versatile probes for imaging, target identification, and functional analysis.

One successful application is the use of pyrimidine nucleoside analogues, like 5-ethynyl-2′-deoxyuridine (EdU), to study DNA replication in pathogens such as Trypanosoma cruzi. nih.govnih.gov These probes are incorporated into the parasite's DNA, and "click chemistry" is then used to attach a fluorescent tag, allowing for visualization of parasite proliferation and assessment of drug efficacy. nih.govnih.gov

Reactivity-based chemical probes built on a pyrimidine scaffold are also being developed to profile enzyme activity across the proteome. youtube.com These probes can covalently bind to specific amino acid residues in enzyme active sites, enabling researchers to identify new drug targets and understand their mechanisms of action. youtube.com For instance, trisubstituted pyrimidine inhibitors have been discovered through chemical proteomic screening to target cyclin-dependent kinases (CDKs). youtube.com Continued innovation is expected to yield probes with enhanced selectivity and broader applicability for studying cellular signaling and disease states. rsc.org

Identification and Validation of Novel Biological Targets for Pyrimidine-Derived Ligands

The structural diversity of pyrimidine derivatives makes them ideal for targeting a wide range of biological molecules, leading to treatments for numerous diseases. mdpi.comnih.gov A primary future direction is the identification and validation of novel biological targets to address unmet medical needs, particularly in oncology and immunology. mdpi.commdpi.com

Pyrimidine scaffolds have been central to the development of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov High-throughput screening and structure-based design have identified pyrimidine compounds that potently inhibit targets like Janus kinases (JAK), Aurora kinases, and Polo-like kinases (PLK). nih.govnih.gov For example, a series of 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines were identified as potent and selective JAK1 inhibitors. nih.gov

Other important targets for pyrimidine-based drugs include microtubules, where they can disrupt cell division, and ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. mdpi.comnih.gov The pyrimidine salvage pathway, which cancer cells can use to bypass certain chemotherapy drugs, has also re-emerged as a critical target. mdpi.com Co-targeting pyrimidine de novo synthesis and salvage pathways is a promising strategy to enhance anti-cancer efficacy. mdpi.com

Target validation, a critical step in drug discovery, involves confirming that modulating a specific target has the desired therapeutic effect. nih.gov This is achieved through a combination of genetic methods (like gene knockout) and chemical methods using selective small molecule inhibitors, where pyrimidine probes play a significant role. nih.gov

Table 2: Selected Biological Targets for Pyrimidine-Derived Ligands

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | JAK1, Aurora Kinase, PLK | Cancer, Inflammation | nih.govnih.gov |

| Cytoskeletal Proteins | Microtubules | Cancer | mdpi.com |

| Transporters | ABC Transporters (e.g., ABCB1) | Cancer (Multidrug Resistance) | nih.gov |

| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH) | Cancer, Autoimmune Disease | mdpi.com |

| DNA/RNA Synthesis | DNA Polymerase, Reverse Transcriptase | Viral Infections, Cancer | mdpi.com |

Integration of Green Chemistry Principles in Pyrimidine Synthetic Methodologies

Traditional methods for synthesizing pyrimidines often involve hazardous reagents, toxic solvents, and significant energy consumption. rasayanjournal.co.in A major focus of future research is the integration of green chemistry principles to develop more sustainable, efficient, and environmentally benign synthetic routes. powertechjournal.comnih.gov

Key green approaches being adopted include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products like pyrimidines, minimizing waste and improving atom economy. bohrium.comacs.orgnih.gov For instance, a regioselective, iridium-catalyzed MCR has been developed to synthesize highly substituted pyrimidines from alcohols and amidines. acs.orgnih.gov

Use of Green Catalysts: Developing reusable, non-toxic catalysts is a cornerstone of green synthesis. benthamdirect.comresearchgate.net Porous poly-melamine-formaldehyde (mPMF) has been used as an efficient, reusable heterogeneous catalyst for pyrimidine synthesis. rasayanjournal.co.inresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic synthesis are being used to accelerate reactions, often leading to higher yields and cleaner products in shorter times compared to conventional heating. rasayanjournal.co.innih.goveurekaselect.com

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or using water as a green solvent significantly reduces environmental impact. researchgate.netresearchgate.net